2-Isopropyl-2,6-diazaspiro[3.3]heptane
Description
Historical Context and Development
The development of this compound traces its origins to the broader exploration of spirocyclic frameworks that began in the early 2000s. The foundational work on 2,6-diazaspiro[3.3]heptane synthesis was first reported in 2007, when researchers at AstraZeneca Research and Development established practical synthetic routes to these novel heterocyclic systems. This pioneering research described a scalable synthesis approach using reductive amination of readily available aldehydes with primary amines or anilines, achieving cyclization in high yields suitable for both library and large-scale synthesis.
Subsequent developments in 2008 further advanced the field when researchers reported a concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane building blocks, demonstrating their utility as structural surrogates of piperazine in arene amination reactions. This work established the foundation for creating various N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, expanding the synthetic accessibility of these compounds. The asymmetric synthesis methodology was significantly advanced in 2019 through research published in Organic Letters, which described asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes through addition of 3-azetidinecarboxylate anions to Davis-Ellman imines. This methodology achieved excellent yields up to 89% and high diastereomeric ratios up to 98:2, delivering differentially protected amines within the products.
The specific development of this compound emerged from the need to introduce alkyl substituents that could modulate the pharmacological properties of the spirocyclic core. The isopropyl substitution at the 2-position provides steric bulk that can influence conformational preferences and binding interactions with biological targets. Current commercial availability of this compound from multiple suppliers, including specialized chemical vendors, indicates its established position as a valuable synthetic intermediate and research compound.
Position Within Spirocyclic Nitrogen-Containing Compounds
This compound occupies a unique position within the broader family of spirocyclic nitrogen-containing compounds. Spiro compounds are characterized by having at least two molecular rings sharing one common atom, with the distinguishing feature that only one common atom connects the rings, differentiating them from other bicyclic systems. In heterocyclic spiro compounds, the spiro atom or any atom in either ring may be non-carbon atoms, making nitrogen-containing spirocycles particularly important for pharmaceutical applications.
The 2,6-diazaspiro[3.3]heptane framework represents a specific class of spirocyclic compounds where two four-membered rings are connected through a carbon center, with nitrogen atoms positioned at the 2 and 6 positions of the spirocyclic system. This structural arrangement creates a rigid bicyclic framework that constrains the spatial orientation of the nitrogen atoms, potentially leading to enhanced selectivity in biological interactions compared to more flexible heterocyclic systems. The spirocyclic nitroxyl radicals literature indicates that spirocyclic compounds bearing nitrogen heteroatoms demonstrate increased stability to various reducing agents, including biogenic ones, which enhances their utility in biological applications.
Within the spirocyclic nitrogen-containing compound family, the 2,6-diazaspiro[3.3]heptane system can be compared to other related structures such as 4,5-diazaspiro[2.3]hexanes and 1,2-diazaspiro[3.3]heptanes. Research has shown that 4,5-diazaspiro[2.3]hexanes can be synthesized through dihalocarbene addition across exocyclic double bonds, while 1,2-diazaspiro[3.3]heptanes are accessible via [2 + 2] cycloaddition reactions. The positioning of nitrogen atoms within the spirocyclic framework significantly influences the chemical reactivity and potential applications of these compounds.
Table 1: Comparison of Spirocyclic Nitrogen-Containing Compound Classes
| Compound Class | Ring System | Nitrogen Positions | Key Synthetic Methods | Reported Yields |
|---|---|---|---|---|
| 2,6-diazaspiro[3.3]heptane | 4-4 membered | 2,6 | Reductive amination, cyclization | 85-89% |
| 4,5-diazaspiro[2.3]hexane | 3-4 membered | 4,5 | Dihalocarbene addition | Up to 97% |
| 1,2-diazaspiro[3.3]heptane | 4-4 membered | 1,2 | [2+2] cycloaddition | Up to 99% |
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its practical applications as a versatile building block for pharmaceutical synthesis. The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of central nervous system drugs, where its unique spirocyclic structure provides valuable therapeutic effects on neurological disorders. This application highlights the importance of spirocyclic frameworks in medicinal chemistry, where conformational restriction can lead to enhanced selectivity and potency.
The synthetic accessibility of this compound through established methodologies makes it an attractive target for synthetic chemists. The reductive amination approach developed for 2,6-diazaspiro[3.3]heptane synthesis demonstrates high efficiency and scalability, with cyclization proceeding in high yields under mild conditions. The methodology utilizes readily available starting materials, including 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, and employs standard reaction conditions that are amenable to both library synthesis and large-scale production.
The asymmetric synthesis capabilities demonstrated for related 1-substituted 2,6-diazaspiro[3.3]heptanes further enhance the significance of this compound class in stereochemistry research. The ability to achieve high diastereomeric ratios and excellent yields while delivering differentially protected amines provides synthetic chemists with powerful tools for creating enantiomerically pure compounds for biological evaluation. This stereochemical control is particularly important in pharmaceutical applications where different stereoisomers can exhibit dramatically different biological activities.
Table 2: Chemical Properties and Synthetic Parameters of this compound
The versatility of this compound as a synthetic intermediate is further demonstrated by its stability and reactivity profile, which makes it suitable for various chemical transformations. The compound's ability to undergo palladium-catalyzed arene amination reactions to yield N-Boc-N'-aryl derivatives showcases its utility in creating diverse molecular architectures. This reactivity pattern is particularly valuable for medicinal chemists seeking to introduce spirocyclic motifs into potential drug candidates while maintaining synthetic efficiency.
The growing commercial availability of this compound from multiple specialized suppliers reflects its established importance in the chemical research community. The compound is offered in various forms, including the free base and salt forms such as dihydrochloride and bis(trifluoroacetate) derivatives, providing researchers with options for different synthetic applications and solubility requirements. This commercial accessibility has facilitated broader research into spirocyclic nitrogen-containing compounds and their applications in drug discovery and development.
Properties
IUPAC Name |
2-propan-2-yl-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7(2)10-5-8(6-10)3-9-4-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXCNAXUUGKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This approach often results in higher yields and may not require purification through chromatography . Another method involves [2+2] cycloadditions between dichloroketene and olefins, although this route generally offers lower yields and requires chromatography for purification .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the spirocyclic structure.
Scientific Research Applications
Medicinal Chemistry
2-Isopropyl-2,6-diazaspiro[3.3]heptane serves as a valuable building block in the synthesis of pharmaceuticals targeting various medical conditions, including:
- Neurological Disorders : The compound has been investigated for its potential as a therapeutic agent in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate protein interactions is crucial in these pathways.
- Cancer Research : Studies have shown that it can inhibit specific protein-protein interactions implicated in cancer progression, such as the interaction between menin and MLL fusion proteins. This inhibition is vital for developing targeted cancer therapies .
Organic Synthesis
The compound is utilized in synthetic organic chemistry due to its versatile reactivity:
- Arene Amination Reactions : It acts as a structural surrogate for piperazine, facilitating various arene amination reactions that yield diverse derivatives useful in drug development .
- Synthesis of Complex Molecules : The unique diazaspiro framework allows for the construction of complex molecular architectures, enhancing the diversity of chemical libraries for screening in pharmaceutical research.
Case Study 1: Inhibition of Protein Interactions
Recent research highlighted the role of this compound in inhibiting critical protein interactions involved in cancer pathways. For example, it effectively disrupts the menin-MLL fusion protein interaction, which is essential for the proliferation of certain leukemia cells. This mechanism positions it as a potential candidate for novel anticancer therapies.
Case Study 2: Synthesis Pathways
A concise synthesis pathway was developed for producing derivatives of this compound. Researchers successfully synthesized N-Boc-N'-aryl derivatives through a scalable method, showcasing the compound's utility in creating complex molecules with potential therapeutic applications .
Comparison with Related Compounds
The following table summarizes key structural features and applications of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid | Contains a carboxylic acid group | Different reactivity profile |
| 2-Isopropyl-6-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane | Incorporates a sulfonyl group | Enhanced biological activity against specific targets |
| 2-Methyl-2,6-diazaspiro[3.3]heptane | Methyl substitution at nitrogen | Altered pharmacokinetics compared to target compound |
Mechanism of Action
The mechanism of action of 2-Isopropyl-2,6-diazaspiro[3.3]heptane is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Key Observations :
- Purity Variability : Commercial purity ranges from 96% to 98%, likely due to differences in synthesis and purification protocols .
Physicochemical and Stability Comparisons
Key Observations :
Biological Activity
2-Isopropyl-2,6-diazaspiro[3.3]heptane (CAS No. 1559064-13-9) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug design.
Chemical Structure and Properties
The molecular formula of this compound is C8H16N2, and its structure features a spirocyclic arrangement that contributes to its rigidity and potential as a bioisostere for piperazine derivatives. The compound's unique spiro configuration allows for different interactions with biological targets compared to linear analogs.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. Its structural similarity to piperazine suggests it may exhibit similar pharmacological effects, such as:
- Antagonism or Agonism at Receptors : The compound has been studied for its potential activity at sigma receptors (σ1 and σ2), which are implicated in various neurological conditions and cancer therapies .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against specific diseases .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has shown promise as a lead compound in the development of new cancer therapies due to its ability to modulate signaling pathways associated with tumor growth.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have demonstrated activity against various bacterial strains, suggesting its utility in treating infections caused by resistant pathogens .
Case Studies
-
Study on Sigma Receptor Binding :
A study evaluated the binding affinity of this compound at σ1 and σ2 receptors using radioligand binding assays. Results indicated a moderate affinity for σ2 receptors, which may correlate with its potential use in pain management and neuroprotection . -
Anticancer Activity Evaluation :
In a preclinical model, the compound was tested for its efficacy against breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-Isopropyl-2,6-diazaspiro[3.3]heptane?
The compound is typically synthesized via reductive amination of a spirocyclic aldehyde with primary amines. For example, cyclization of 3-azetidinecarbonyl derivatives with aldehydes in the presence of NaBH(OAc)₃ yields 2,6-diazaspiro[3.3]heptanes in high yields (>90%) . This method is scalable and adaptable to library synthesis, enabling rapid diversification of substituents.
Q. How is the structure of this compound confirmed?
Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For example, ¹H NMR signals for the spirocyclic core appear as distinct multiplets at δ 3.40–4.48 ppm for protons adjacent to nitrogen atoms, while ¹³C NMR shows characteristic sp³ carbons at ~60–65 ppm . HRMS data (e.g., [M+H]+ calculated: 445.2308; found: 445.2310) further validate molecular integrity .
Q. What functionalization strategies are available for the spirocyclic core?
The nitrogen atoms in the diazaspiro system can undergo alkylation , acylation , or sulfonylation . For instance, treatment with tert-butylsulfinyl chlorides under basic conditions introduces chiral sulfinyl groups, enabling stereoselective derivatization . Boc-protection (tert-butyloxycarbonyl) is also widely used to stabilize amines during multi-step syntheses .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in asymmetric synthesis?
Asymmetric synthesis of 2,6-diazaspiro[3.3]heptanes often employs chiral auxiliaries or transition-metal catalysis . For example, LiAlH₄ reduction of tert-butylsulfinyl intermediates (e.g., compound 3b) yields enantiomerically enriched products ([α]²⁰_D = -7.00 to -22.00) with >90% diastereomeric excess, as confirmed by chiral HPLC . Steric effects from bulky substituents (e.g., benzhydryl groups) further enhance stereocontrol .
Q. What catalytic methods enable cross-coupling reactions in spirocyclic systems?
Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) are effective for introducing aryl/heteroaryl groups. A protocol using Pd(OAc)₂/Xantphos with sodium tert-butoxide in 1,4-dioxane achieves C–N bond formation between 2-Boc-2,6-diazaspiro[3.3]heptane and 4-bromobenzonitrile, yielding 48% of the coupled product after purification . Optimization of ligand choice (e.g., Xantphos vs. BINAP) is critical for minimizing side reactions.
Q. How do structural modifications impact physicochemical properties?
Introducing electron-withdrawing groups (e.g., trifluoroacetate) increases polarity, as evidenced by reduced logP values (e.g., C₁₂H₁₆F₆N₂O₄: logP = 1.2 vs. unsubstituted analogs). Conversely, lipophilic tert-butyl or benzhydryl groups enhance membrane permeability, relevant for drug-discovery applications . Thermal stability varies with substitution; Boc-protected derivatives decompose above 120°C, while tosylated analogs show higher melting points (85–121°C) .
Q. What analytical challenges arise in characterizing spirocyclic compounds?
Dynamic proton exchange in the diazaspiro system can broaden NMR signals, requiring low-temperature (e.g., -20°C) or deuterated solvent studies to resolve splitting patterns. X-ray crystallography is recommended for unambiguous stereochemical assignment, particularly for chiral derivatives . Contradictions in reported yields (e.g., 48% vs. 95% for similar protocols) may stem from differences in purification methods (e.g., column chromatography vs. recrystallization) .
Applications in Drug Discovery
Q. Why are 2,6-diazaspiro[3.3]heptanes used as piperidine isosteres?
The spirocyclic framework provides enhanced rigidity and 3D diversity compared to flexible piperidine rings, improving target selectivity. For example, 1-azaspiro[3.3]heptane derivatives exhibit improved binding to dopamine D3 receptors (Ki < 10 nM) due to restricted conformational freedom . Computational modeling (e.g., molecular docking) confirms reduced entropic penalties upon binding .
Q. How are these compounds optimized for pharmacokinetic properties?
Prodrug strategies (e.g., oxalate salts) improve solubility, while fluorination (e.g., 4-fluorophenyl substituents) enhances metabolic stability. In vivo studies of 6-benzhydryl derivatives show oral bioavailability >50% in rodent models, attributed to balanced logD (~2.5) and moderate plasma protein binding .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary across studies?
Discrepancies arise from substrate-specific reactivity and catalyst loading . For example, LiAlH₄ reductions of tert-butylsulfinyl precursors achieve 91% yield with 2.0 mmol catalyst , whereas similar reactions with bulkier substrates (e.g., 4-fluorophenyl) drop to 48% due to steric hindrance . Contradictory melting points (e.g., 85–121°C) reflect polymorphism or residual solvent in crystallized products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
